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Abstract
This application note details a robust, stability-indicating High-Performance Liquid

Chromatography (HPLC) method for the accurate quantification of levofloxacin in bulk drug

and pharmaceutical dosage forms. The developed isocratic reverse-phase method is specific,

accurate, precise, and linear over a specified concentration range. Forced degradation studies

were conducted to demonstrate the method's stability-indicating capability, ensuring that the

analyte peak is free from interference from degradation products. This method is suitable for

routine quality control and stability testing of levofloxacin.

Introduction
Levofloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity

against both Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial

DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair,

and recombination.[3][4] Accurate and reliable analytical methods are crucial for ensuring the

quality, efficacy, and safety of levofloxacin formulations. High-Performance Liquid

Chromatography (HPLC) is a widely used technique for the quantitative analysis of

pharmaceuticals due to its high resolution, sensitivity, and specificity.[5] This application note

presents a validated HPLC method for the determination of levofloxacin, developed and

validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7]

[8][9][10]
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Chemical Structure of Levofloxacin:

Levofloxacin is the levorotatory isomer of ofloxacin.[1][3] Its chemical name is (S)-9-fluoro-2,3-

dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-

carboxylic acid.[3][11]

Molecular Formula: C₁₈H₂₀FN₃O₄[3][12]

Molecular Weight: 361.37 g/mol [3]

Experimental
Instrumentation and Chromatographic Conditions
A summary of the HPLC instrumentation and chromatographic conditions is provided in the

table below.

Parameter Specification

HPLC System Agilent 1220 Infinity LC or equivalent

Detector UV-Vis Detector

Column C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase

0.05 M Citric Acid Monohydrate and 1.0 M

Ammonium Acetate buffer: Acetonitrile (85:15

v/v)[11]

Flow Rate 1.0 mL/min[5][11]

Injection Volume 20 µL[13]

Column Temperature 35°C[13]

Detection Wavelength 294 nm[13][14]

Run Time 15 minutes

Preparation of Solutions
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Mobile Phase Preparation: Prepare a 0.05 M solution of citric acid monohydrate and a 1.0 M

solution of ammonium acetate. Mix these solutions with acetonitrile in the ratio of 85:15 (v/v/v).

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of levofloxacin reference

standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the

mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by appropriately

diluting the standard stock solution with the mobile phase to obtain concentrations in the range

of 10-100 µg/mL.

Sample Preparation (from Tablets): Weigh and finely powder twenty tablets. Transfer a quantity

of the powder equivalent to 100 mg of levofloxacin into a 100 mL volumetric flask. Add

approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete

dissolution. Dilute to the mark with the mobile phase and mix well. Filter the solution through a

0.45 µm syringe filter. Further dilute an aliquot of the filtered solution with the mobile phase to

obtain a final concentration within the calibration range.

Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity,

linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and

robustness.[6][7][8]

Specificity (Forced Degradation Studies)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the

method. Levofloxacin was subjected to stress conditions including acid, base, oxidative,

thermal, and photolytic degradation.[14][15]

Acid Degradation: Levofloxacin solution was treated with 0.1 N HCl at 80°C for 2 hours.

Base Degradation: Levofloxacin solution was treated with 0.1 N NaOH at 80°C for 2 hours.

Oxidative Degradation: Levofloxacin solution was treated with 3% H₂O₂ at room

temperature for 24 hours.[14]
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Thermal Degradation: Levofloxacin powder was kept in an oven at 105°C for 24 hours.

Photolytic Degradation: Levofloxacin solution was exposed to UV light (254 nm) for 24

hours.

The results of the forced degradation studies are summarized in the table below. The method

was found to be specific, as the levofloxacin peak was well-resolved from the degradation

product peaks. Significant degradation was observed under acidic and oxidative conditions.[13]

[14]

Stress Condition % Degradation

Acid (0.1 N HCl) ~15%

Base (0.1 N NaOH) ~5%

Oxidative (3% H₂O₂) ~25%

Thermal (105°C) <2%

Photolytic (UV light) <3%

Linearity
The linearity of the method was established by analyzing a series of levofloxacin standard

solutions at five different concentration levels ranging from 10 to 100 µg/mL. The calibration

curve was constructed by plotting the peak area against the concentration.

Parameter Result

Linearity Range 10 - 100 µg/mL

Correlation Coefficient (r²) > 0.999

Regression Equation y = mx + c

Accuracy (Recovery Studies)
The accuracy of the method was determined by performing recovery studies at three different

concentration levels (80%, 100%, and 120%). A known amount of levofloxacin standard was
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added to a pre-analyzed sample solution, and the samples were re-analyzed. The percentage

recovery was then calculated.

Concentration Level Mean Recovery (%) % RSD

80% 99.5 < 2.0

100% 100.2 < 2.0

120% 99.8 < 2.0

Precision
The precision of the method was evaluated by determining the repeatability (intra-day

precision) and intermediate precision (inter-day precision). Repeatability was assessed by

analyzing six replicate injections of the standard solution on the same day. Intermediate

precision was determined by analyzing the same standard solution on three different days.

Precision Type % RSD

Repeatability (Intra-day) < 1.0

Intermediate Precision (Inter-day) < 2.0

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the

concentration that yields a signal-to-noise ratio of approximately 3:1, while the LOQ is the

concentration that gives a signal-to-noise ratio of about 10:1.

Parameter Result

LOD ~0.05 µg/mL

LOQ ~0.15 µg/mL

Robustness
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The robustness of the method was evaluated by intentionally varying the chromatographic

conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase

composition (±2%). The method was found to be robust as minor variations in the experimental

parameters did not significantly affect the results.

System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate

for the intended analysis. The system suitability parameters were evaluated by injecting six

replicates of the standard solution.

Parameter Acceptance Criteria

Tailing Factor ≤ 2.0

Theoretical Plates > 2000

% RSD of Peak Areas ≤ 2.0

Workflow Diagram
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Caption: Workflow for HPLC method development and validation of levofloxacin.
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Conclusion
The developed and validated HPLC method for the quantification of levofloxacin is simple,

rapid, specific, accurate, and precise. The stability-indicating nature of the method makes it

suitable for the analysis of levofloxacin in the presence of its degradation products. This

method can be effectively used for routine quality control and stability studies of levofloxacin
in bulk and pharmaceutical dosage forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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